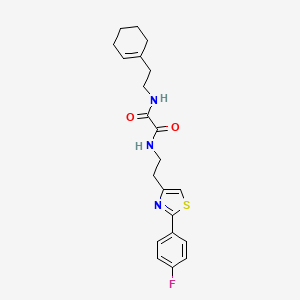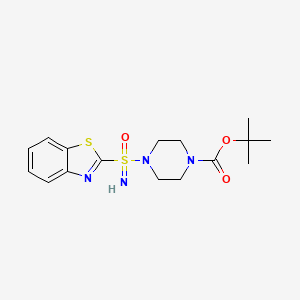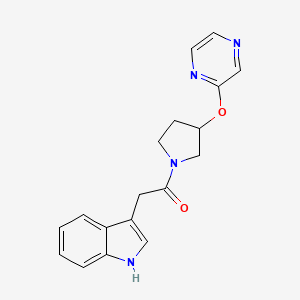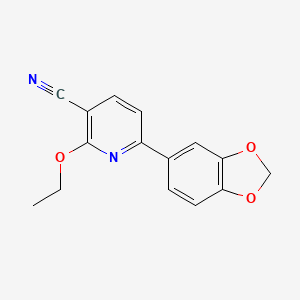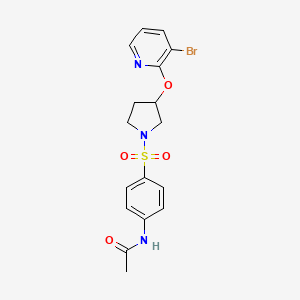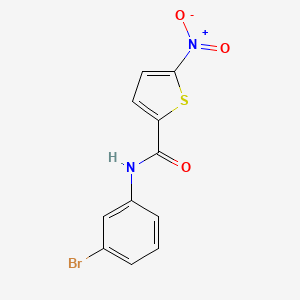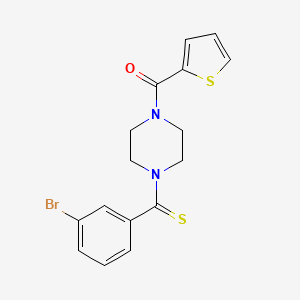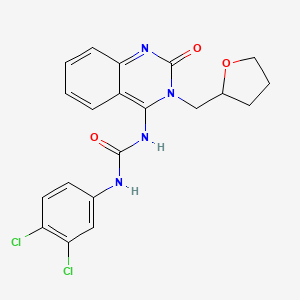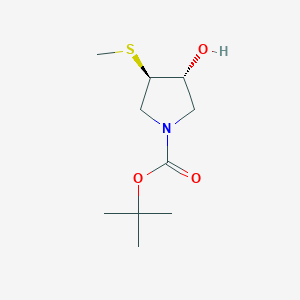
Tert-butyl (3R,4R)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3R,4R)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a tert-butyl group, a hydroxy group, and a methylsulfanyl group attached to a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide in the presence of catalysts.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through nucleophilic substitution reactions using methylthiol or related reagents.
Attachment of the Tert-butyl Group: The tert-butyl group is typically introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3R,4R)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or manganese dioxide.
Reduction: The compound can undergo reduction reactions to convert the hydroxy group to a hydrogen atom, using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chromium trioxide, manganese dioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methylthiol, alkyl halides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (3R,4R)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (3R,4R)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylsulfanyl group can participate in redox reactions, affecting cellular processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3R,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
Tert-butyl (3R,4R)-3-hydroxy-4-ethylsulfanylpyrrolidine-1-carboxylate: Contains an ethylsulfanyl group instead of a methylsulfanyl group, leading to variations in steric and electronic properties.
Uniqueness
Tert-butyl (3R,4R)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of functional groups makes it a valuable molecule for various scientific and industrial applications .
Propiedades
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-5-7(12)8(6-11)15-4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWVYAOUSMZYMJ-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2950550.png)
![(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide](/img/structure/B2950551.png)
![5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2950553.png)

![3-(2-chlorophenyl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2950555.png)
